(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
Description
This compound belongs to a class of benzothiazole-derived molecules featuring a sulfamoyl group at position 6, an allyl substituent at position 3, and a methylsulfonylbenzamide moiety.
Properties
IUPAC Name |
3-methylsulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S3/c1-3-9-21-15-8-7-14(29(19,25)26)11-16(15)27-18(21)20-17(22)12-5-4-6-13(10-12)28(2,23)24/h3-8,10-11H,1,9H2,2H3,(H2,19,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPGYMWMHACMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article presents a detailed examination of the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
Structural Characteristics
The compound features a thiazole ring fused with a benzene ring, an allyl substituent, and a sulfonamide moiety. The unique structural components contribute to its pharmacological properties:
- Thiazole Ring : Known for stability and reactivity.
- Allyl Group : Enhances biological activity through structural diversity.
- Sulfonamide Moiety : Associated with antibacterial and antitumor effects.
Antibacterial Activity
Research indicates that compounds within the benzo[d]thiazole class exhibit significant antibacterial properties. For instance, studies have shown that various benzothiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The specific compound has not been extensively studied; however, related compounds have demonstrated promising results.
| Compound Code | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) |
|---|---|---|---|
| 3c | 16 | 14 | 15 |
| 3h | 17 | 15 | 17 |
Table 1: Antibacterial activity of selected benzothiazole derivatives .
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzo[d]thiazole Core : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The allyl group is introduced via allylation reactions, while the sulfonamide group is added through sulfamoylation.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated; however, it likely involves interaction with specific molecular targets associated with bacterial growth inhibition and cancer cell apoptosis.
Case Studies
While direct case studies on this compound are scarce, analogous compounds have been evaluated in various experimental settings:
- Antimicrobial Screening : Compounds similar to those in the benzothiazole family have shown significant inhibition zones against various bacterial strains.
- Cytotoxicity Assays : Related structures have been tested for cytotoxic effects on cancer cell lines, indicating potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
The target compound shares a benzo[d]thiazol-2(3H)-ylidene core with analogs such as N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) and I5/I6 quinolinium iodides (e.g., I5: 5-Methyl-11-((3-(3-dipropylamine)-propylbenzo[d]thiazol-2(3H)-ylidene)methyl)benzofuro[3,2-b]quinolin-5-ium iodide). Key differences include:
- Substituent Diversity: The target compound’s allyl and sulfamoyl groups contrast with the dimethylamino-acryloyl (4g) or quinolinium-iodide (I5/I6) substituents in analogs. These groups modulate solubility, stability, and intermolecular interactions .
Table 1: Structural and Electronic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
